2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a methoxyphenyl group, and an azepane ring. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the azepane ring and the methoxyphenyl group is carried out through subsequent substitution reactions, utilizing reagents such as azepane and methoxybenzene derivatives. The final step involves the formation of the sulfanyl linkage, which is achieved through thiolation reactions using sulfur-containing reagents.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The industrial process also incorporates rigorous purification steps, including crystallization and chromatography, to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent oxidation.
Substitution: Various nucleophiles or electrophiles; reactions are conducted in the presence of catalysts or under specific pH conditions to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, each possessing distinct chemical and biological properties.
Scientific Research Applications
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets within biological systems. The compound is known to bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as 5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one.
Azepane-Containing Compounds: Molecules that include the azepane ring, such as 2-(azepan-1-yl)ethyl derivatives.
Uniqueness
The uniqueness of 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S2/c1-3-12-27-23(29)21-19(17-8-10-18(30-2)11-9-17)15-31-22(21)25-24(27)32-16-20(28)26-13-6-4-5-7-14-26/h3,8-11,15H,1,4-7,12-14,16H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEYYEOBINTVLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N4CCCCCC4)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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